4-(Trifluoromethoxy)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

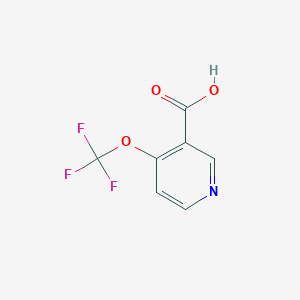

4-(Trifluoromethoxy)nicotinic acid is an organic compound with the molecular formula C7H4F3NO3. It is a derivative of nicotinic acid, where a trifluoromethoxy group is attached to the fourth position of the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)nicotinic acid typically involves multiple steps. One common method starts with the reaction of methyl acrylate with a catalyst and an oxidant to form methyl 3-oxopropionate. This intermediate then reacts with 4-amino-1,1,1-trifluoro-3-buten-2-one in the presence of a base to yield N-(2-methoxycarbonylvinyl)-4,4,4-trifluoro-3-one-1-butenamine. Finally, cyclization and hydrolysis of this intermediate produce this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but optimized for large-scale operations. The process typically includes steps such as solvent extraction, filtration, and purification to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Alternative Route via Acylation-Cyclization

A three-step method uses trifluoroacetyl chloride and vinyl ethyl ether:

-

Acylation : Trifluoroacetyl chloride reacts with vinyl ethyl ether at −10–30°C to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one .

-

Cyclization : Reaction with 3-aminoacrylonitrile at 50–100°C produces 4-trifluoromethylnicotinonitrile. Solvent choice significantly impacts yield (51.6% in water vs. 96.7% in ethanol ) .

-

Hydrolysis : Alkaline hydrolysis (NaOH) converts the nitrile to the carboxylic acid.

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Acylation | Triethylamine, −10–30°C | 85–90 | |

| Cyclization (ethanol) | NaOEt, reflux | 96.7 | |

| Hydrolysis | NaOH (5 eq), 100°C | 84.7–98.3 |

Directed Lithiation and Functionalization

Directed lithiation enables regioselective functionalization:

-

C-3 Carboxylation : Lithiation of 2-(trifluoromethyl)pyridine with LTMP/DMI followed by CO₂ quenching yields 3-carboxy-4-trifluoromethylpyridine .

-

C-4 Iodination : Subsequent lithiation and iodination produce 4-iodo-2-(trifluoromethyl)nicotinic acid, a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .

| Reaction | Conditions | Yield (%) | Source |

|---|---|---|---|

| C-3 Carboxylation | LTMP/DMI, CO₂, −95°C | 50 | |

| C-4 Iodination | I₂, −78°C | 65–70 |

Stability of the Trifluoromethoxy Group

The OCF₃ group demonstrates remarkable stability under harsh conditions:

-

Hydrolysis : Retained during NaOH-mediated hydrolysis at 100°C .

-

Hydrogenolysis : Unaffected by Pd/C-catalyzed hydrogenolysis (1.8 MPa H₂, 80°C) .

-

Acid/Base Conditions : Stable in pH ranges from 1–14, as confirmed by NMR studies .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 137–141°C | |

| pKa | 2.50 ± 0.36 | |

| Solubility | Slightly in DMSO, methanol | |

| Crystal Structure | Monoclinic (P21/c) |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

4-(Trifluoromethoxy)nicotinic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethoxy group can significantly influence the reactivity and stability of synthesized compounds.

Synthesis Methods

Several methods have been developed for synthesizing this compound. These methods generally involve straightforward procedures that yield high purity and yield, making them suitable for industrial applications:

Biological Applications

Pharmaceutical Development

Research indicates that this compound has potential as a pharmaceutical intermediate. It has been studied for its role in developing antiviral agents, particularly as a precursor for hepatitis C virus NS5B polymerase inhibitors. The trifluoromethoxy modification may enhance bioavailability and therapeutic efficacy compared to non-fluorinated analogs .

Antimicrobial and Anticancer Properties

In biological studies, this compound exhibits antimicrobial and anticancer activities. Its interaction with nicotinic acetylcholine receptors (nAChRs) suggests potential applications in treating neurodegenerative diseases and other conditions influenced by cholinergic signaling .

Agricultural Applications

Insecticides

One of the most notable applications of this compound is in the synthesis of flonicamid, an insecticide known for its effectiveness against aphids. Flonicamid acts by disrupting feeding behavior through systemic action, showcasing the compound's utility in pest management .

| Insecticide | Active Ingredient | Target Pests | Mechanism of Action |

|---|---|---|---|

| Flonicamid | This compound | Aphids | Antifeedant effect; rapid cessation of feeding |

Case Studies

- Development of Flonicamid

-

Antiviral Research

- A study explored the use of this compound in developing novel antiviral agents targeting hepatitis C. The compound's structural modifications were found to enhance potency against viral replication .

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

- 4-(Trifluoromethyl)nicotinic acid

- 4-(Trifluoromethoxy)benzyl alcohol

- 4-(Trifluoromethoxy)phenylacetic acid

Comparison: Compared to similar compounds, 4-(Trifluoromethoxy)nicotinic acid is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

4-(Trifluoromethoxy)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a trifluoromethoxy group. This modification has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethoxy group is known to enhance the lipophilicity and bioavailability of compounds, which may influence their pharmacodynamic properties.

This compound has the molecular formula C7H4F3NO3 and a melting point of approximately 148-149 °C. The compound crystallizes in a monoclinic structure, exhibiting notable hydrogen bonding interactions that contribute to its stability and biological activity .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Properties : The structural modifications may enhance the compound's ability to modulate inflammatory pathways, akin to other nicotinic acid derivatives .

- Cytotoxicity : Preliminary studies have indicated that this compound can induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its mechanisms of action.

Mechanistic Insights

The trifluoromethoxy group may enhance the interaction of the compound with biological targets, such as enzymes and receptors involved in inflammation and cell proliferation. For instance, it has been suggested that this modification could affect the binding affinity and selectivity towards nicotinic acetylcholine receptors, which play a crucial role in neurotransmission and neuroprotection .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products demonstrated that nicotinic acid derivatives with trifluoromethyl substitutions exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that this compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .

Study 2: Anti-inflammatory Mechanism

In another research effort, the anti-inflammatory effects of this compound were evaluated in vitro using human keratinocyte cultures. The results indicated a reduction in pro-inflammatory cytokine production when treated with the compound, suggesting a mechanism involving the modulation of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(trifluoromethoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPXANFVHINZQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.